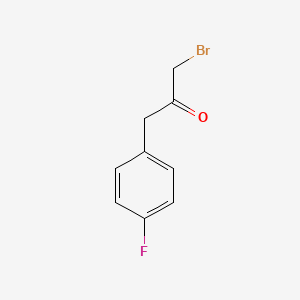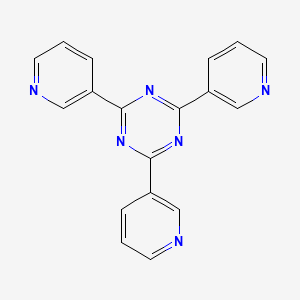
2,6-Dibromo-1,5-naphthyridine
Overview
Description
Synthesis Analysis
Several synthetic strategies have been explored for the preparation of 2,6-dibromo-1,5-naphthyridine. For instance, one method involves the reaction of chloronitropyridine with tributyl (1-ethoxyvinyl)tin, followed by fluorination and subsequent condensation to yield the desired naphthyridine ring . Further investigations into alternative synthetic routes are ongoing.
4.
Chemical Reactions Analysis
This compound exhibits reactivity with both electrophilic and nucleophilic reagents. It can participate in oxidations, reductions, cross-coupling reactions, and modification of side chains. Additionally, it forms metal complexes, which have been studied extensively .
6.
Physical And Chemical Properties Analysis
Scientific Research Applications
Asymmetric Catalysis
The asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines, catalyzed by chiral cationic ruthenium diamine complexes, has been developed. This process efficiently hydrogenates a range of 1,5-naphthyridine derivatives to produce 1,5-diaza-cis-decalins with high enantiomeric excess. These compounds are valuable as rigid chelating diamine ligands for asymmetric synthesis (Jianwei Zhang et al., 2015).
Organic Semiconductor Materials
4,8-Substituted 1,5-naphthyridines synthesized from 4,8-dibromo-1,5-naphthyridine exhibit properties useful for organic semiconductors. They demonstrate high thermal robustness, low optical band gaps, and emit blue fluorescence, making them promising materials for OLEDs (Kunyan Wang et al., 2012).
Bridging Ligands in Metal Complexes
1,5-Naphthyridine has been used to create bidentate and tridentate ligands via Stille coupling or Friedlander condensation. These ligands are then used to prepare heteroleptic mono- and dinuclear Ru(II) complexes, which are valuable in studying metal-metal communication in dinuclear complexes (Ajay N. Singh & R. Thummel, 2009).
Homogeneous Catalysis
Iridium complexes with 1,5-naphthyridine derivatives efficiently catalyze the perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles, showing potential in catalysis applications (Ken-Ichi Fujita et al., 2014).
Triplet Excited States for Photooxidation
Naphthalenediimide derivatives with 2,6-dibromo substituents exhibit unique phosphorescence and are used as singlet oxygen photosensitizers and triplet photosensitizers for photooxidation and triplet-triplet annihilation upconversions (Song Guo et al., 2012).
Polymer-Sensitized Solar Cells
Poly[1,5-naphthyridine-(3-hexylthiophene)], synthesized from 2,6-dibromo-1,5-naphthyridine, shows promise in dye-sensitized solar cells due to its optical and electrochemical properties, with demonstrated power conversion efficiency (M. Siddiqui et al., 2017).
Synthetic Chemistry
1,5-Naphthyridine derivatives have been used as intermediates in various synthetic chemistry applications, demonstrating their versatility in the construction of complex molecules (C. Mukhopadhyay et al., 2011).
Biological Applications
Fused 1,5-naphthyridines have applications in medicinal chemistry due to their range of biological activities, including as ligands for metal complexes formation and potential optical applications (C. Masdeu et al., 2020).
properties
IUPAC Name |
2,6-dibromo-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKVYRMZAMYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3266283.png)


![5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole](/img/structure/B3266295.png)
![2-Bromo-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B3266304.png)
![2-[(3-nitrobenzyl)thio]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4(3H)-one](/img/structure/B3266308.png)


![N-ethyl-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3266323.png)
![6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3266325.png)


